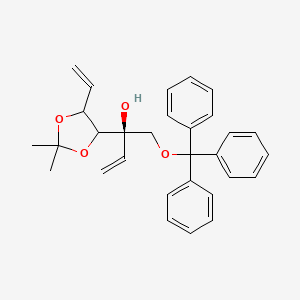
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol typically involves multiple steps, including the formation of the dioxolane ring, the introduction of the ethenyl group, and the attachment of the trityloxy group. Common reagents used in these steps include ethylene glycol, acetone, and trityl chloride. Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethenyl group can yield epoxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its functional groups allow for cross-linking and other modifications that enhance the properties of these materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol involves its interaction with specific molecular targets. For example, the ethenyl group may participate in binding to enzymes or receptors, while the dioxolane ring and trityloxy group contribute to the overall stability and solubility of the compound. The pathways involved in its action depend on the specific application and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol include other dioxolane derivatives and trityloxy-substituted compounds. Examples include:
- (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-methoxybut-3-en-2-ol
- (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-ethoxybut-3-en-2-ol
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C30H32O4 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol |
InChI |
InChI=1S/C30H32O4/c1-5-26-27(34-28(3,4)33-26)29(31,6-2)22-32-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h5-21,26-27,31H,1-2,22H2,3-4H3/t26?,27?,29-/m1/s1 |
Clave InChI |
WMTZPCWRLXZVGY-VMJMFXBVSA-N |
SMILES isomérico |
CC1(OC(C(O1)[C@](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C |
SMILES canónico |
CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
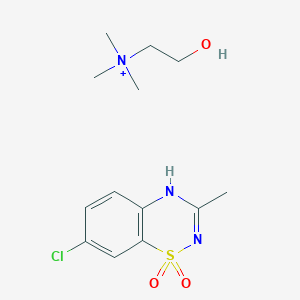
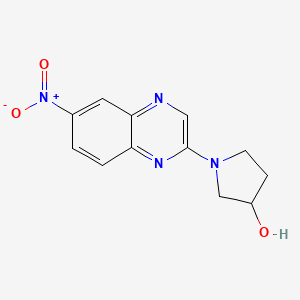
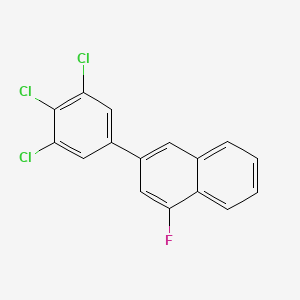
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
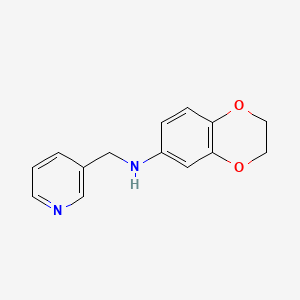

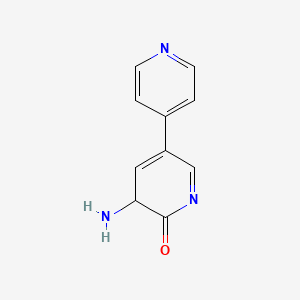
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
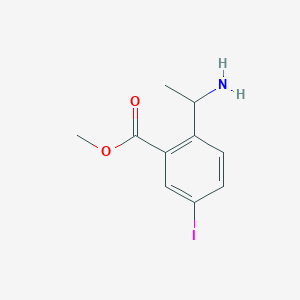

![2-[[5-(Diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrate;hydrochloride](/img/structure/B14790474.png)
![2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid;hydrochloride](/img/structure/B14790476.png)
![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
